molecular formula C9H12BNO3 B13986293 (6-Cyclobutoxypyridin-3-yl)boronic acid

(6-Cyclobutoxypyridin-3-yl)boronic acid

Cat. No.: B13986293
M. Wt: 193.01 g/mol
InChI Key: ZDWUVKZMQRHZNB-UHFFFAOYSA-N
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Description

(6-Cyclobutoxypyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with a cyclobutoxy group at the 6-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Cyclobutoxypyridin-3-yl)boronic acid typically involves the borylation of a halogenated pyridine derivative. One common method is the palladium-catalyzed cross-coupling of a halopyridine with a diboron reagent, such as bis(pinacolato)diboron, under mild conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(dppf)Cl2.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(6-Cyclobutoxypyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2

    Bases: Potassium carbonate, sodium hydroxide

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)

Major Products

The major products formed from these reactions include various substituted pyridines and biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.

Scientific Research Applications

(6-Cyclobutoxypyridin-3-yl)boronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Cyclobutoxypyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group acts as a nucleophile, transferring its organic group to the palladium center.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.

    (4-Methoxyphenyl)boronic Acid: Another boronic acid with an electron-donating methoxy group, which affects its reactivity.

    (2-Pyridyl)boronic Acid: A boronic acid with a pyridine ring, similar to (6-Cyclobutoxypyridin-3-yl)boronic acid but without the cyclobutoxy group.

Uniqueness

This compound is unique due to the presence of the cyclobutoxy group, which can influence its electronic properties and reactivity. This makes it a valuable compound for synthesizing specific target molecules that require unique structural features.

Properties

Molecular Formula

C9H12BNO3

Molecular Weight

193.01 g/mol

IUPAC Name

(6-cyclobutyloxypyridin-3-yl)boronic acid

InChI

InChI=1S/C9H12BNO3/c12-10(13)7-4-5-9(11-6-7)14-8-2-1-3-8/h4-6,8,12-13H,1-3H2

InChI Key

ZDWUVKZMQRHZNB-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(C=C1)OC2CCC2)(O)O

Origin of Product

United States

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